molecular formula C10H14ClNO B6285151 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride CAS No. 2704501-05-1

1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride

Cat. No.: B6285151
CAS No.: 2704501-05-1
M. Wt: 199.68 g/mol
InChI Key: BHMMVEYJSQNKIW-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative featuring a 2,3-dihydrobenzofuran moiety linked to an ethylamine group. Its molecular formula is C₉H₁₂ClNO (calculated molecular weight: 199.68; CAS: EN300-726360), with a reported purity of 95% . The compound’s stereochemistry is noted, as both (1S)- and (1R)-enantiomers are referenced, which may influence receptor binding and pharmacokinetics .

Properties

CAS No.

2704501-05-1

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-7(11)8-2-3-10-9(6-8)4-5-12-10;/h2-3,6-7H,4-5,11H2,1H3;1H

InChI Key

BHMMVEYJSQNKIW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCC2)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dihydro-1-benzofuran-5-carboxylic acid.

    Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride.

    Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source.

    Hydrochloride Formation: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Research: The compound is used in studies investigating the biological activity of benzofuran derivatives.

    Industrial Applications: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The benzofuran ring can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound’s structural analogues differ primarily in substituent groups on the amine chain or benzofuran ring. Below is a comparative analysis of four closely related derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride (Target Compound) C₉H₁₂ClNO 199.68 EN300-726360 Ethylamine group attached to dihydrobenzofuran; stereoisomeric forms present
5-APDB HCl (1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine Hydrochloride) C₁₀H₁₄ClNO 213.70 152623-94-4 Propylamine chain (propan-2-amine) instead of ethylamine; increased lipophilicity
(2,3-Dihydro-1-benzofuran-5-yl)methylamine hydrochloride C₁₀H₁₄ClNO 199.68 MFCD28118315 Methylamine substituent; shorter chain length and N-methylation
1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one HCl C₁₆H₂₃ClN₂O₂ 310.82 1221722-13-9 Piperidine ring incorporated; acetylated amine; extended molecular framework

Physicochemical and Pharmacological Implications

  • Chain Length and Lipophilicity: The target compound’s ethylamine group provides intermediate lipophilicity compared to 5-APDB HCl’s longer propan-2-amine chain, which may enhance blood-brain barrier penetration .
  • Stereochemistry :

    • The (1S)- and (1R)-enantiomers of the target compound () highlight the importance of chirality in pharmacological activity, as seen in other amines like amphetamines .
  • Functional Group Modifications :

    • The piperidine-containing analogue () introduces a rigid heterocyclic ring, which could modulate selectivity for serotonin or dopamine receptors .
    • N-Methylation () may reduce metabolic degradation but alter binding kinetics .

Biological Activity

1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride, also known as 5-APDB HCl, is a compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC10_{10}H14_{14}ClNO
Molecular Weight199.68 g/mol
CAS Number796869-33-5
IUPAC Name2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine; hydrochloride
AppearanceWhite powder

Research indicates that 5-APDB may exert its effects through various mechanisms, including:

  • Serotonin Receptor Interaction : Similar to other benzofuran derivatives, 5-APDB is believed to interact with serotonin receptors, notably the 5-HT_2A receptor, which is implicated in mood regulation and psychoactive effects .
  • Cytotoxicity : In studies involving human cancer cell lines, 5-APDB demonstrated varying levels of cytotoxicity. The compound was tested against several cell lines, revealing an IC50_{50} value that indicates its effectiveness in inhibiting cell growth .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various benzofuran derivatives, including 5-APDB. The results showed that while some derivatives were non-toxic to normal cells, they exhibited significant cytotoxicity against cancer cells. The therapeutic index (TI) was calculated to assess the safety profile of these compounds .
    CompoundIC50_{50} (µM) in K562 CellsTI (Normal Cells vs Cancer Cells)
    5-APDB50>2
    Control>100N/A
  • Apoptosis Induction : The Annexin V-FITC test was employed to assess whether 5-APDB induces apoptosis in cancer cells. Results indicated that the compound increases reactive oxygen species (ROS) levels in K562 cells, leading to mitochondrial dysfunction and activation of caspases involved in apoptosis .
  • Antibacterial Activity : Preliminary studies also screened for antibacterial properties against standard and clinical strains. While specific results for 5-APDB were not detailed, related compounds in the benzofuran class have shown promising antibacterial activity .

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